molecular formula C12H13F3OS B14066492 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14066492
M. Wt: 262.29 g/mol
InChI Key: MKPJYPJOKYLFEN-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-ethyl-2-(trifluoromethylthio)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and scalability. Purification techniques such as distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins or enzymes. The ethyl and propanone moieties may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • 1-(4-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one
  • 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)propan-1-one

Comparison: 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethylthio group can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[4-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3OS/c1-3-8-5-6-9(10(16)4-2)11(7-8)17-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

MKPJYPJOKYLFEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)CC)SC(F)(F)F

Origin of Product

United States

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